

# Application Notes and Protocols: SGC0946 for H3K79me2 Western Blot Analysis

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## Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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## Introduction

**SGC0946** is a potent and highly selective small molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79), a modification associated with active transcription. By inhibiting DOT1L, **SGC0946** leads to a reduction in H3K79 methylation levels, particularly dimethylation (H3K79me2). This application note provides detailed protocols for utilizing Western blotting to detect the reduction of H3K79me2 in response to **SGC0946** treatment, a key method for verifying the compound's cellular activity.

## Mechanism of Action

**SGC0946** acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.<sup>[1]</sup> This inhibition prevents the transfer of methyl groups to H3K79, leading to a global decrease in H3K79me1, H3K79me2, and H3K79me3 levels. The reduction of the H3K79me2 mark is a robust and commonly used biomarker for assessing the cellular potency and target engagement of DOT1L inhibitors like **SGC0946**.

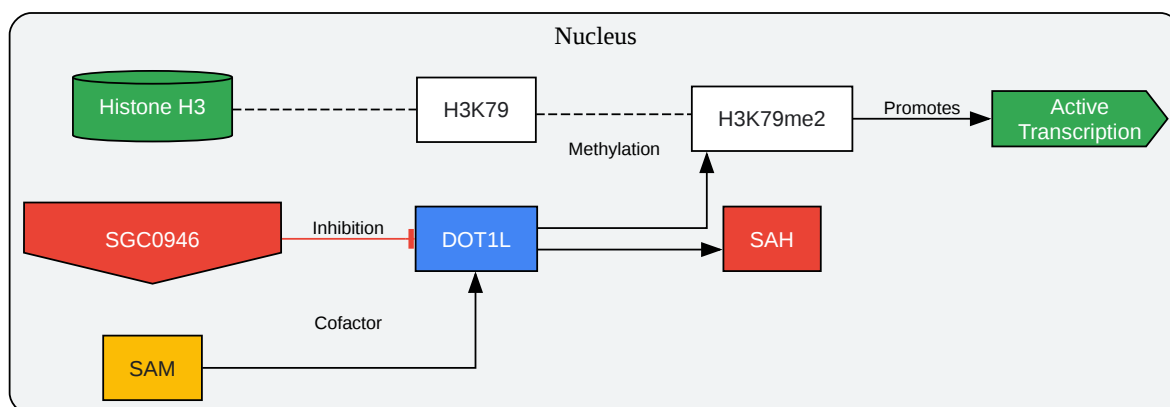
## Data Presentation: Quantitative Analysis of SGC0946 Activity

The inhibitory effect of **SGC0946** on H3K79me2 levels has been quantified in various cell lines and in cell-free assays. The following table summarizes key quantitative data.

Assay Type	System	Parameter	Value	Reference
Enzymatic Assay	Cell-free	IC50	0.3 nM	<a href="#">[2]</a> <a href="#">[3]</a>
Cellular Assay	A431 cells	IC50	2.6 nM	
Cellular Assay	MCF10A cells	IC50	8.8 nM	
Cellular Assay	Molm13 MLL cells	Concentration for complete inhibition	1 $\mu$ M (7 days)	<a href="#">[2]</a>
Cellular Assay	SK-OV-3 and TOV21G cells	Effective concentration	0.2, 2, or 20 $\mu$ M (12 days)	<a href="#">[2]</a>
In Vivo Assay	Mouse orthotopic xenograft ovarian cancer model	Dosing Regimen	10 mg/kg (i.p., twice a week for 6 weeks)	<a href="#">[2]</a>

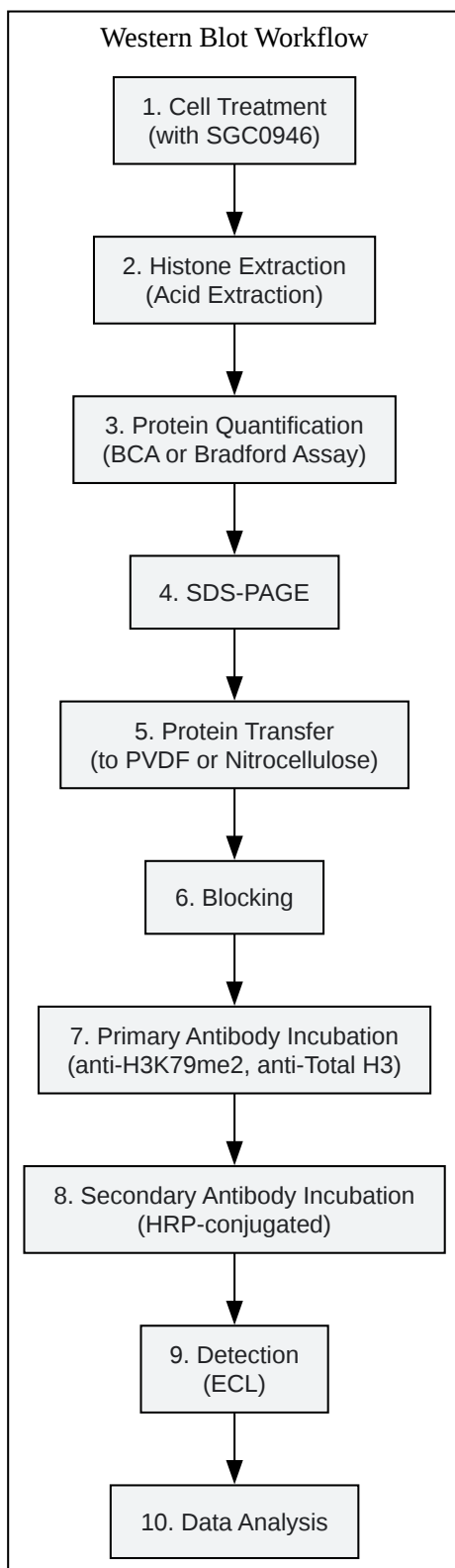
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DOT1L signaling pathway and the experimental workflow for the Western blot analysis of H3K79me2.



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Caption: DOT1L-mediated H3K79 methylation pathway and its inhibition by **SGC0946**.



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## References

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- 3. DOT1L-Mediated H3K79 Methylation in Chromatin Is Dispensable for Wnt Pathway-Specific and Other Intestinal Epithelial Functions - PMC [pmc.ncbi.nlm.nih.gov]
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